molecular formula C12H15NO2 B8699447 3-Hydroxy-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one CAS No. 132477-69-1

3-Hydroxy-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one

Cat. No. B8699447
M. Wt: 205.25 g/mol
InChI Key: RVQUYEXALIBNEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Hydroxy-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

132477-69-1

Product Name

3-Hydroxy-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

3-hydroxy-2-(2-methylpropyl)-3H-isoindol-1-one

InChI

InChI=1S/C12H15NO2/c1-8(2)7-13-11(14)9-5-3-4-6-10(9)12(13)15/h3-6,8,11,14H,7H2,1-2H3

InChI Key

RVQUYEXALIBNEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(C2=CC=CC=C2C1=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Hydroxy-2-isobutyl-2,3-dihydroisoindol-1-one is prepared as described in Example 1, starting with 6.5 g of N-isobutylphthalimide in 60 cm3 of methanol and 1.7 g of potassium borohydride. The reaction mixture is stirred at a temperature in the region of 20° C. for 20 hours and is then cooled to a temperature in the region of 0° C., followed by dropwise addition of 50 cm3 of distilled water. The methanol is then partially evaporated off under reduced pressure (2 kPa) at a temperature in the region of 35° C., and the residue is extracted three times with 60 cm3 of dichloromethane. The organic extracts are combined, dried over magnesium sulfate, filtered and then concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 25° C. to give a pale yellow oil, which is purified by chromatography under argon pressure (60 kPa) on a column of silica gel (particle size 40-63 μm), eluting with a cyclohexane/ethyl acetate mixture (60/40 by volume). The fractions comprising the expected product are combined and concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C. 5.8 g of 3-hydroxy-2-isobutyl-2,3-dihydroisoindol-1-one are thus obtained in the form of a white solid melting at 82° C.
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
1.7 g
Type
solvent
Reaction Step Four

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